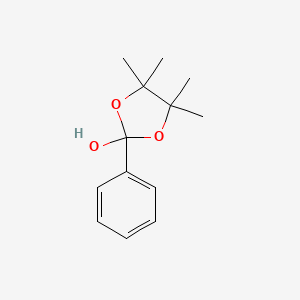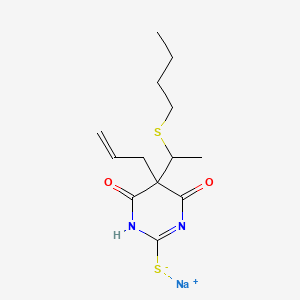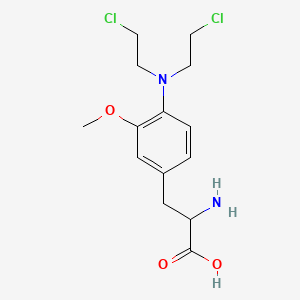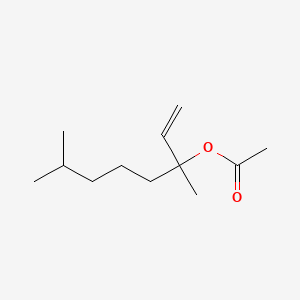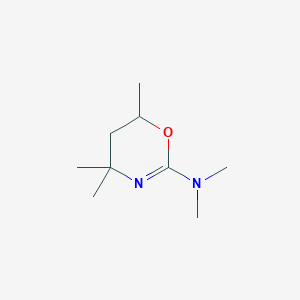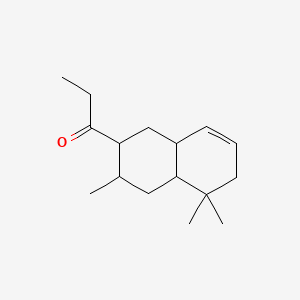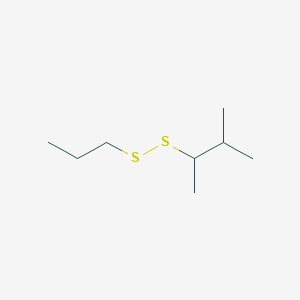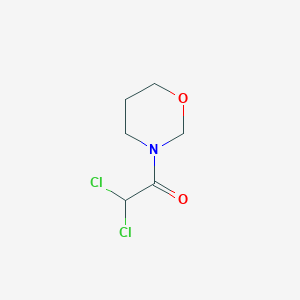
Butanamide, 2-((4-chloro-2-nitrophenyl)azo)-N-(2-methylphenyl)-3-oxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanamide, 2-((4-chloro-2-nitrophenyl)azo)-N-(2-methylphenyl)-3-oxo- is a complex organic compound known for its unique structural properties and diverse applications in scientific research. This compound features an azo group, a nitro group, and a chloro-substituted phenyl ring, making it a subject of interest in various chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanamide, 2-((4-chloro-2-nitrophenyl)azo)-N-(2-methylphenyl)-3-oxo- typically involves the following steps:
Diazotization: The process begins with the diazotization of 4-chloro-2-nitroaniline using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with N-(2-methylphenyl)-3-oxobutanamide in an alkaline medium to form the azo compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Butanamide, 2-((4-chloro-2-nitrophenyl)azo)-N-(2-methylphenyl)-3-oxo- undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents like sodium hydroxide or potassium carbonate in an organic solvent are often used.
Major Products
Reduction: The major product is the corresponding amine derivative.
Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
Butanamide, 2-((4-chloro-2-nitrophenyl)azo)-N-(2-methylphenyl)-3-oxo- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes and pigments due to its azo group, which imparts vivid colors.
Mechanism of Action
The mechanism of action of Butanamide, 2-((4-chloro-2-nitrophenyl)azo)-N-(2-methylphenyl)-3-oxo- involves its interaction with molecular targets such as enzymes and receptors. The azo group can undergo reduction to form amines, which can then interact with biological molecules, leading to various biological effects. The nitro and chloro groups also contribute to its reactivity and interaction with molecular targets.
Comparison with Similar Compounds
Similar Compounds
Butanamide, 2-((4-nitrophenyl)azo)-N-(2-methylphenyl)-3-oxo-: Similar structure but lacks the chloro group.
Butanamide, 2-((4-chloro-2-nitrophenyl)azo)-N-phenyl-3-oxo-: Similar structure but lacks the methyl group on the phenyl ring.
Uniqueness
Butanamide, 2-((4-chloro-2-nitrophenyl)azo)-N-(2-methylphenyl)-3-oxo- is unique due to the presence of both the chloro and nitro groups, which enhance its reactivity and potential applications in various fields. The combination of these functional groups makes it a versatile compound for research and industrial applications.
Properties
CAS No. |
68399-71-3 |
|---|---|
Molecular Formula |
C17H15ClN4O4 |
Molecular Weight |
374.8 g/mol |
IUPAC Name |
2-[(4-chloro-2-nitrophenyl)diazenyl]-N-(2-methylphenyl)-3-oxobutanamide |
InChI |
InChI=1S/C17H15ClN4O4/c1-10-5-3-4-6-13(10)19-17(24)16(11(2)23)21-20-14-8-7-12(18)9-15(14)22(25)26/h3-9,16H,1-2H3,(H,19,24) |
InChI Key |
LBFPUDOPAKZQRX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(C(=O)C)N=NC2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(Benzyloxy)methyl]-N-ethylethanamine](/img/structure/B14461293.png)

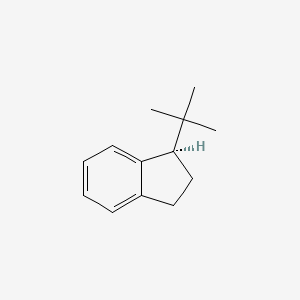
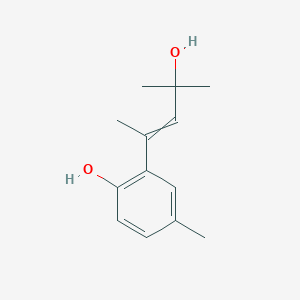
![4-[(Benzyloxy)methyl]morpholine](/img/structure/B14461313.png)
